molecular formula C23H29N3O2 B2586771 4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034459-50-0

4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2586771
CAS No.: 2034459-50-0
M. Wt: 379.504
InChI Key: YONMPOHFRAARKG-UHFFFAOYSA-N
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Description

This compound features a piperidine-1-carboxamide core substituted with a dimethylamine group at the 4-position and a biphenylacetamido-methyl moiety. Though direct pharmacological data for this compound is absent in the provided evidence, its structural analogs suggest applications in receptor modulation (e.g., angiotensin or opioid receptors) or enzyme inhibition .

Properties

IUPAC Name

N,N-dimethyl-4-[[[2-(4-phenylphenyl)acetyl]amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-25(2)23(28)26-14-12-19(13-15-26)17-24-22(27)16-18-8-10-21(11-9-18)20-6-4-3-5-7-20/h3-11,19H,12-17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONMPOHFRAARKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C_{20}H_{26}N_{2}O_{2}
  • Molecular Weight : 342.44 g/mol
  • Structure : The compound features a biphenyl moiety linked to a piperidine ring through an acetamido group, which may influence its biological interactions.

Research indicates that compounds similar to 4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide often exert their biological effects through several mechanisms:

  • Enzyme Inhibition : Many piperidine derivatives are known to inhibit specific enzymes, such as acetylcholinesterase, which could play a role in neuropharmacology.
  • Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors, possibly influencing dopaminergic or serotonergic pathways.
  • Antimicrobial Activity : Some biphenyl-containing compounds exhibit antimicrobial properties, which may extend to this compound.

Antiparasitic Activity

A study on related compounds demonstrated that modifications in the piperidine structure can enhance antiplasmodial activity against Plasmodium falciparum. The dual inhibition of phosphatidylinositol-4-kinase and hemozoin formation was noted, suggesting a complex mechanism involving both the parasite's metabolic pathways and host interactions .

Antioxidant Properties

Research on similar biphenyl derivatives has indicated significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress markers in various cell lines . The presence of the acetamido group may enhance solubility and bioavailability, contributing to their efficacy.

Case Studies

StudyCompound TestedBiological ActivityFindings
4-CF3-3-pyridyl derivativesAntiplasmodialShowed improved activity against drug-resistant strains
Piperidine derivativesCholinesterase inhibitionHigh selectivity and potency observed
Mannich base derivativesAntioxidantExhibited significant free radical scavenging

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in determining the biological activity of piperidine derivatives. For instance, the introduction of electron-withdrawing groups on the biphenyl moiety has been linked to enhanced enzyme inhibition and receptor affinity .

Scientific Research Applications

The compound exhibits several notable biological activities that make it a candidate for further research:

  • Antitumor Activity :
    • Studies have indicated that piperidine derivatives can exhibit significant antitumor properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties :
    • The presence of the biphenyl moiety in the structure enhances its antimicrobial activity. Research has demonstrated that piperidine derivatives can inhibit bacterial growth and possess antifungal properties .
  • Cholinesterase Inhibition :
    • Some studies have reported that piperidine derivatives can act as inhibitors of acetylcholinesterase, which is relevant for developing treatments for neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of the compound. Key findings include:

  • Substituent Effects : Variations in the substituents on the piperidine ring can significantly alter biological activity. For example, modifications to the nitrogen atom or the carbon chain length can enhance selectivity and potency against specific targets .
  • Biphenyl Influence : The biphenyl group contributes to both hydrophobic interactions and electronic properties that are beneficial for binding to biological targets .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cancer Research :
    • A study focusing on similar piperidine compounds showed promising results in inhibiting tumor growth in xenograft models, suggesting that derivatives like 4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide could be further explored for anticancer therapies .
  • Neuropharmacology :
    • Research into cholinesterase inhibitors has revealed that modifications to piperidine structures can yield compounds with dual action—targeting both cholinesterase and amyloid-beta aggregation, which is critical in Alzheimer's disease treatment .
  • Antimicrobial Studies :
    • Compounds similar to this one have been tested against various pathogens, showing effective inhibition of bacterial strains resistant to conventional antibiotics, highlighting their potential use in treating infections .

Comparison with Similar Compounds

Biphenyl-Containing Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Target/Activity Reference
Target Compound C23H27N3O2 (calculated) ~377.5 g/mol Biphenyl, acetamido-methyl, N,N-dimethylpiperidine carboxamide Unknown (inferred: receptor modulation) N/A
N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide C25H25N3O2 399.5 g/mol Biphenyl, hydroxypyridinylmethyl, piperidine carboxamide Not specified (structural analog)
N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide C21H24N2O 320.4 g/mol Benzyl, phenylacetamide, piperidine Opioid receptor (structural similarity to fentanyl analogs)
ARC36 (Angiotensin II Receptor Blocker) C27H23N7S 493.6 g/mol Benzimidazole, tetrazole, biphenyl Angiotensin II receptor (AT1) antagonist

Key Observations :

  • The target compound’s biphenyl and dimethylpiperidine groups differentiate it from ARC36 (benzimidazole-tetrazole) and fentanyl analogs (anilidopiperidine cores) .
  • The dimethyl substitution on piperidine may enhance lipophilicity compared to unsubstituted or hydroxypyridinyl derivatives, influencing blood-brain barrier permeability .

Piperidinecarboxamide Derivatives with Sulfonyl or Acyl Groups

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Target/Activity Reference
N-[4-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide C21H25N3O4S 415.5 g/mol Sulfonyl, acetylamino phenyl Unknown (structural study)
Cyclopropylfentanyl C23H27N2O 348.5 g/mol Cyclopropyl, phenethylpiperidine μ-opioid receptor agonist

Key Observations :

  • Cyclopropylfentanyl’s phenethylpiperidine core and cyclopropane carboxamide highlight structural divergence from the target compound, yet both share piperidine-based scaffolds .

Research Findings and Pharmacological Implications

Angiotensin II Receptor Blockers (ARCs)

  • ARC36 and ARC38 () demonstrate that biphenyl moieties paired with heterocycles (e.g., benzimidazole) are critical for AT1 receptor antagonism. The target compound lacks these heterocycles but retains biphenyl, suggesting possible unexplored angiotensin activity .

Opioid Receptor Analogs

  • Fentanyl derivatives () rely on 4-anilidopiperidine cores for μ-opioid receptor binding. The target compound’s dimethylpiperidine carboxamide may reduce opioid activity due to steric hindrance but could target alternative receptors .

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